molecular formula C22H20N2O3S2 B2699130 (3Z)-1-(4-methylbenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894673-15-5

(3Z)-1-(4-methylbenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2699130
CAS No.: 894673-15-5
M. Wt: 424.53
InChI Key: ADZYYVCVPLTAEI-MOSHPQCFSA-N
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Description

This compound is a thieno[3,2-c][1,2]thiazin-4(3H)-one derivative featuring a 4-methylbenzyl group at position 1 and a (2-methylphenyl)amino-methylene substituent at position 2. Its Z-configuration at the C3 position is critical for intramolecular hydrogen bonding and conformational stability.

Properties

IUPAC Name

(3Z)-3-[(2-methylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S2/c1-15-7-9-17(10-8-15)14-24-19-11-12-28-22(19)21(25)20(29(24,26)27)13-23-18-6-4-3-5-16(18)2/h3-13,23H,14H2,1-2H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZYYVCVPLTAEI-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=CC=C4C)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=CC=C4C)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-1-(4-methylbenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide , also referred to by its CAS number 894674-69-2 , belongs to a class of thiazine derivatives that have garnered interest in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N2O3S2C_{22}H_{19}N_{2}O_{3}S^{2} with a molecular weight of approximately 459.0 g/mol . The structure features a thieno[3,2-c][1,2]thiazine core, which is known for its biological significance.

PropertyValue
Molecular FormulaC22H19N2O3S2C_{22}H_{19}N_{2}O_{3}S^{2}
Molecular Weight459.0 g/mol
CAS Number894674-69-2

1. Antimicrobial Activity

Research indicates that compounds with thiazine structures exhibit notable antimicrobial properties. A study highlighted that derivatives similar to our compound showed significant inhibition against various bacterial strains, suggesting potential use as antibacterial agents .

2. Antioxidant Activity

The antioxidant capacity of thiazine derivatives has been documented in several studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and related diseases .

3. Enzyme Inhibition

Several studies have focused on the enzyme inhibition properties of thiazine derivatives:

  • MAO-A Inhibition : Some thiazine compounds have demonstrated the ability to inhibit monoamine oxidase A (MAO-A), an enzyme implicated in mood regulation and various neurodegenerative disorders. This suggests potential applications in treating depression and anxiety disorders .
  • Tyrosinase Inhibition : The compound's structural features may also allow it to act as a tyrosinase inhibitor, which is beneficial for treating hyperpigmentation disorders .

Case Study 1: Tyrosinase Inhibition

In a comparative study on various thiazine derivatives, it was found that certain structural modifications significantly enhanced tyrosinase inhibition. The compound under discussion exhibited promising results in vitro, indicating its potential for developing skin-lightening agents .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of several thiazine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s 4-methylbenzyl group may complicate regioselective synthesis compared to simpler benzyl analogs.
  • Biological Data Gap: No direct activity data are available for the target compound, unlike its triazole-thione analog, which has documented crystal structures and supramolecular interactions .
  • Solubility vs. Stability Trade-off : The methyl substituents in the target compound likely improve stability but may reduce aqueous solubility relative to methoxy-containing analogs .

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